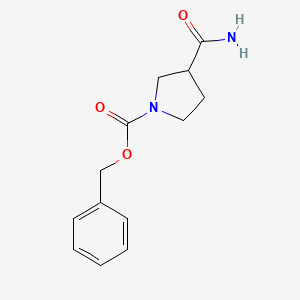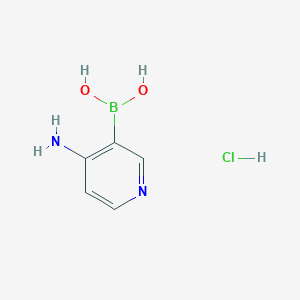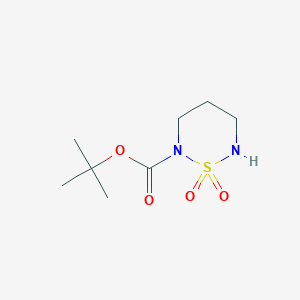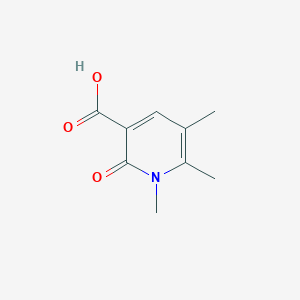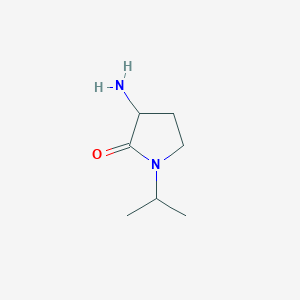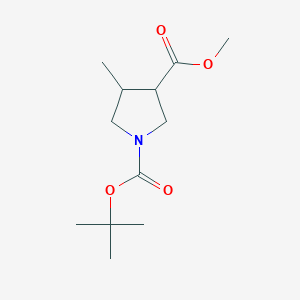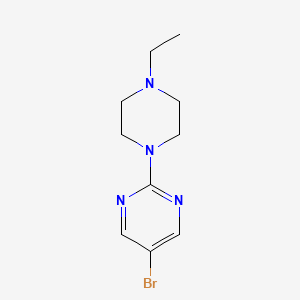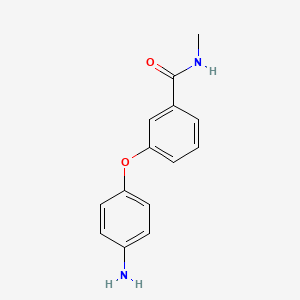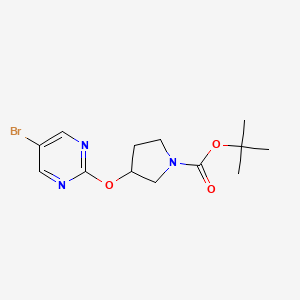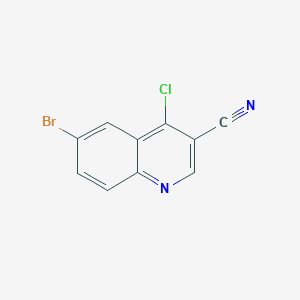
6-Bromo-4-chloroquinoline-3-carbonitrile
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including those with bromo and chloro substituents, has been a subject of interest due to their potential biological activities. The synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile, however, is not directly reported in the provided papers. Nevertheless, similar compounds have been synthesized using various methods. For instance, the synthesis of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles involved the modification of the isoquinoline scaffold, which is structurally related to quinoline . Additionally, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which included cyclization and substitution reactions . The Knorr synthesis was employed to prepare 6-bromo-2-chloro-4-methylquinoline, which involved condensation and cyclization steps . These methods could potentially be adapted for the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system with specific unit cell parameters, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . Although the exact molecular structure analysis of 6-bromo-4-chloroquinoline-3-carbonitrile is not provided, the structural data from similar compounds can be used to infer the potential molecular interactions and stability of the compound of interest.
Chemical Reactions Analysis
The reactivity of quinoline carbonitriles under nucleophilic conditions has been explored. For example, 6-methylchromone-3-carbonitrile underwent various reactions with nucleophilic reagents, leading to the formation of different heterocyclic systems . These findings suggest that 6-bromo-4-chloroquinoline-3-carbonitrile could also exhibit interesting reactivity under nucleophilic conditions, potentially leading to a variety of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. While the papers do not provide specific data on the physical and chemical properties of 6-bromo-4-chloroquinoline-3-carbonitrile, they do offer insights into related compounds. For instance, the antibacterial activity of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was assessed, indicating the potential for biological applications . The synthesis of 6-bromo-4-iodoquinoline as an intermediate for biologically active compounds further supports the relevance of studying these properties .
科学研究应用
Antimicrobial Agents
- Application Summary : Quinoline derivatives are known for their antimicrobial properties against various Gram-positive and Gram-negative microbial species .
- Methods : The antimicrobial activity often depends on the substitution on the heterocyclic pyridine ring .
- Results : These compounds can be used to treat infections such as urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Anticancer Research
- Application Summary : Quinolines exhibit anticancer effects and are used in the development of cancer treatments .
- Methods : They may inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death .
- Results : This mechanism can be harnessed to target rapidly dividing cancer cells, potentially leading to new therapeutic options .
Antiviral Development
- Application Summary : Quinoline derivatives have shown potential as antiviral agents .
- Methods : They can be designed to interfere with viral replication processes .
- Results : Development of compounds that could be effective against various viruses, including HIV .
Antidepressant and Anticonvulsant
- Application Summary : Some quinoline derivatives are explored for their antidepressant and anticonvulsant properties .
- Methods : These compounds may interact with central nervous system receptors or enzymes .
- Results : Potential development of new medications for treating depression and epilepsy .
Anti-inflammatory and Antioxidant
- Application Summary : Quinoline derivatives can act as anti-inflammatory and antioxidant agents .
- Methods : They may modulate inflammatory pathways and oxidative stress .
- Results : These properties can be beneficial in the treatment of chronic inflammatory diseases and in preventing oxidative damage .
Antimalarial Activity
- Application Summary : Quinolines are historically significant in the treatment of malaria .
- Methods : They can inhibit the growth and reproduction of the malaria parasite .
- Results : Quinoline-based drugs like chloroquine have been mainstays in antimalarial therapy .
Chemical Synthesis
- Application Summary : This compound can be used as a building block in the synthesis of various organic molecules .
- Methods : It may participate in reactions to construct fused or binary heterocyclic systems .
- Results : The synthesis of diverse quinoline derivatives with potential pharmacological activities .
Drug Development
- Application Summary : The compound is a candidate for the development of new drugs due to its structural features .
- Methods : It can be modified to create new molecules with potential therapeutic effects .
- Results : Generation of novel compounds that could serve as leads in drug discovery .
Pharmaceutical Intermediates
- Application Summary : It serves as an intermediate in the production of pharmaceuticals .
- Methods : Used in various stages of drug synthesis to introduce the quinoline moiety into the final product .
- Results : Production of active pharmaceutical ingredients (APIs) for various medicinal applications .
Research and Development
- Application Summary : The compound is used in research settings to explore new chemical reactions and pathways .
- Methods : Employed in experimental setups to study its reactivity and interaction with other chemicals .
- Results : Discovery of new synthetic routes and understanding of chemical mechanisms .
Biological Studies
- Application Summary : Investigating the biological activity of quinoline derivatives .
- Methods : Testing the compound in various biological assays to determine its efficacy .
- Results : Insights into the biological properties and potential uses in treating diseases .
Safety and Environmental Impact
安全和危害
属性
IUPAC Name |
6-bromo-4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCILRHPBZATKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634135 | |
| Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloroquinoline-3-carbonitrile | |
CAS RN |
364793-54-4 | |
| Record name | 6-Bromo-4-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-chloro-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
